N-(5-Aminopentyl)maleimide hydrochloride salt

Antibody-Drug Conjugates Linker Chemistry Conjugation Efficiency

This heterobifunctional crosslinker features a thiol-reactive maleimide and a terminal primary amine separated by a C5 alkyl spacer—the optimal length for balancing flexibility with spatial separation in ADC payload conjugation. The hydrochloride salt form ensures superior aqueous solubility over free base or TFA salt variants, eliminating additional activation steps required by carboxylic acid-terminated linkers. With ≥96% HPLC purity and 1,000-fold thiol selectivity over amines at pH 7.0, it enables site-specific cysteine conjugation with minimal off-target modification—critical for maintaining antibody binding affinity and conjugate stability. A validated building block for radiopharmaceutical chelator synthesis and nanoparticle surface functionalization.

Molecular Formula C9H15ClN2O2
Molecular Weight 218.68 g/mol
CAS No. 510709-83-8
Cat. No. B037100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Aminopentyl)maleimide hydrochloride salt
CAS510709-83-8
SynonymsN-(5-Aminopentyl)maleimide hydrochloride salt; 1-(5-aMinopentyl)-1H-pyrrole-2,5-dione hydrochloride; N-(5-AMinopentyl)MaleiMide hydrochloride
Molecular FormulaC9H15ClN2O2
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCCCCN.Cl
InChIInChI=1S/C9H14N2O2.ClH/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;/h4-5H,1-3,6-7,10H2;1H
InChIKeyZKRSYXWTVSTKLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Aminopentyl)maleimide Hydrochloride Salt (CAS 510709-83-8): Technical Baseline and Procurement Profile


N-(5-Aminopentyl)maleimide hydrochloride salt (CAS 510709-83-8) is a heterobifunctional crosslinker comprising a thiol-reactive maleimide group and a terminal primary amine, separated by a five-carbon alkyl spacer [1]. This structure enables orthogonal conjugation strategies—maleimide specifically targets sulfhydryls to form stable thioether bonds, while the primary amine reacts with activated carboxyls, NHS esters, or other electrophiles . The hydrochloride salt form enhances aqueous solubility and handling stability compared to the free base . With a molecular weight of 218.68 g/mol, melting point of 148 °C, and commercial availability at purities ≥96% (HPLC), this compound serves as a fundamental building block in bioconjugation workflows for antibody-drug conjugates (ADCs), probe development, and surface functionalization [2].

N-(5-Aminopentyl)maleimide Hydrochloride Salt: Why Spacer Length and Salt Form Prevent Generic Substitution


The performance of maleimide-amine heterobifunctional linkers is critically dependent on two structural parameters: the length of the alkyl spacer and the counterion form. The five-carbon (C5) spacer in N-(5-Aminopentyl)maleimide hydrochloride provides a specific balance between molecular flexibility and spatial separation of reactive termini—shorter C2 or C3 spacers restrict conformational freedom and may sterically hinder dual conjugation, while longer C10 or PEG-based spacers increase molecular weight and alter solubility profiles . Additionally, the hydrochloride salt form confers distinct aqueous solubility and handling advantages over the free base or trifluoroacetate (TFA) salt variants, with the TFA salt showing different solubility and storage characteristics that may affect conjugation efficiency . Substitution with a maleimide-carboxylic acid linker (e.g., 3-maleimidopropionic acid) requires additional activation steps (EDC/NHS) for amine coupling, introducing workflow complexity and potential side reactions absent in the pre-activated amine form [1]. Furthermore, the maleimide-thiol conjugation chemistry itself is highly condition-dependent: at pH 7.0, the reaction with thiols proceeds 1,000 times faster than with amines, but above pH 7.5, amine cross-reactivity increases significantly [2]. Linker geometry influences local pH microenvironments and accessibility, directly impacting this selectivity window . These compound-specific attributes mean that in-class analogs cannot be interchanged without rigorous re-validation of conjugation efficiency, conjugate stability, and functional performance.

N-(5-Aminopentyl)maleimide Hydrochloride Salt: Quantified Differentiation Evidence for Procurement Decisions


Spacer Length Optimization: C5 vs. C3 Maleimide-Amine Linkers in ADC Conjugation Efficiency

The five-carbon (C5) alkyl spacer in N-(5-Aminopentyl)maleimide hydrochloride provides enhanced flexibility and spacing between reactive groups compared to shorter C3 linkers, improving accessibility for biomolecule conjugation [1]. The extended 5-aminopentyl linker specifically improves accessibility for conjugation with biomolecules in ADC development and surface functionalization applications [1].

Antibody-Drug Conjugates Linker Chemistry Conjugation Efficiency

Salt Form Advantage: Hydrochloride vs. Trifluoroacetate (TFA) Salt Solubility and Handling

The hydrochloride salt form of N-(5-Aminopentyl)maleimide enhances aqueous solubility and handling characteristics compared to the free base and alternative salt forms . In contrast, the trifluoroacetate (TFA) salt variant (CAS 222159-87-7) exhibits different solubility and storage profiles, which may require protocol adjustments for consistent conjugation outcomes .

Solubility Bioconjugation Linker Chemistry

Functional Group Orthogonality: Primary Amine vs. Carboxylic Acid Terminus in Workflow Complexity

N-(5-Aminopentyl)maleimide hydrochloride features a terminal primary amine that directly reacts with activated carboxyls, NHS esters, or other electrophiles without additional activation steps . In contrast, maleimide-carboxylic acid linkers such as 3-maleimidopropionic acid (CAS 7423-55-4) require pre-activation with EDC/NHS for amine coupling, adding steps and potential side reactions to the conjugation workflow [1].

Bioconjugation Crosslinking Workflow Efficiency

Maleimide-Thiol Selectivity Window: pH 6.5-7.5 Operating Range for Orthogonal Conjugation

The maleimide group in N-(5-Aminopentyl)maleimide hydrochloride reacts selectively with thiols at pH 6.5-7.5 to form stable thioether bonds, with minimal amine cross-reactivity in this range . At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, but above pH 7.5, free primary amines begin to compete for the maleimide double bond [1].

Conjugation Selectivity pH Optimization Thiol-Maleimide Chemistry

N-(5-Aminopentyl)maleimide Hydrochloride Salt: Validated Application Scenarios Based on Evidence


Antibody-Drug Conjugate (ADC) Linker Development Requiring Optimized Spacer Flexibility

The C5 alkyl spacer provides the optimal balance of flexibility and spatial separation for conjugating hydrophobic cytotoxic payloads to antibodies without compromising antigen-binding affinity . This linker length has been specifically employed in ADC studies to enhance specificity and efficacy of therapeutic agents by enabling selective targeting of cancer cells, with the extended spacer improving biomolecule accessibility and precise control over molecular interactions [1].

Site-Directed Bioconjugation of Technetium and Rhenium Chelators for Molecular Imaging

N-(5-Aminopentyl)maleimide hydrochloride serves as a precursor for preparing site-directed maleimide bifunctional chelators for technetium and rhenium radiopharmaceuticals . The primary amine terminus enables facile conjugation to chelating moieties, while the maleimide group provides site-specific attachment to thiol-containing targeting vectors, ensuring reproducible radiolabeling and biodistribution profiles in diagnostic imaging applications .

Surface Functionalization of Nanoparticles and Biomaterials Requiring Dual Reactivity

The orthogonal reactivity of the maleimide (thiol-specific) and primary amine (electrophile-specific) groups makes this linker ideal for functionalizing nanoparticle surfaces with multiple ligands . The hydrochloride salt form enhances aqueous solubility, facilitating direct use in aqueous nanoparticle coating protocols, while the pentyl spacer reduces steric crowding at the particle surface compared to shorter C2/C3 linkers .

Protein-Protein Conjugation and Multifunctional Probe Assembly

In protein labeling and probe development workflows, the direct amine reactivity eliminates the need for EDC/NHS activation required by carboxylic acid-terminated maleimide linkers, reducing workflow steps and preserving sensitive protein functionality . The 1,000-fold selectivity for thiols over amines at pH 7.0 ensures that the maleimide group targets cysteine residues with minimal off-target lysine modification, maintaining the structural and functional integrity of labeled proteins .

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